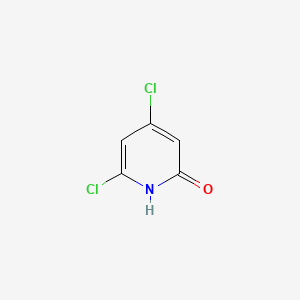

4,6-dichloropyridin-2(1H)-one

Vue d'ensemble

Description

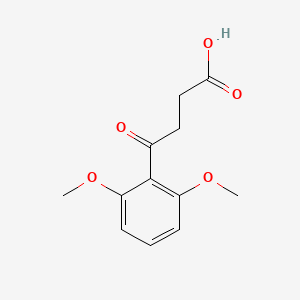

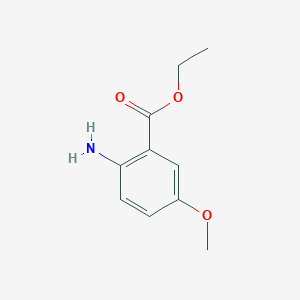

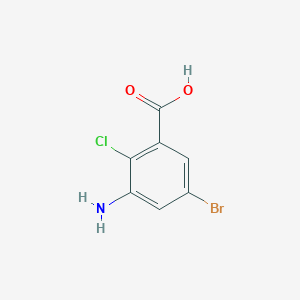

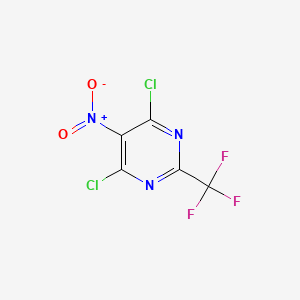

4,6-Dichloropyridin-2(1H)-one is a heterocyclic compound that serves as a key intermediate in the synthesis of various chemically and medicinally significant molecules. The compound features a pyridinone core with chlorine substituents at the 4 and 6 positions, which can undergo further chemical transformations.

Synthesis Analysis

The synthesis of 4,6-dichloropyridin-2(1H)-one derivatives can be achieved through a domino reaction starting from chalcones. This process involves a Michael addition followed by amination, intramolecular amidation, and dehydronitrosation, all occurring under metal and base-free conditions . Additionally, the synthesis of related heterocyclic compounds, such as dihydropyridin-2(3H)-ones, can be performed through a 6π-azaelectrocyclization of penta-2,4-dienamides, facilitated by intramolecular hydrogen bonding .

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds has been characterized using various techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . Quantum chemical calculations, such as those performed using the B3LYP/6-311++G(d,p) level of theory, can also provide insights into the non-covalent interactions present within these molecules .

Chemical Reactions Analysis

4,6-Dichloropyridin-2(1H)-one derivatives can participate in further chemical reactions, such as Pd-catalyzed cross-coupling, to yield medicinally relevant 2,4,6-triaryl/heteryl pyridines . The presence of chlorine substituents on the pyridinone ring makes it a versatile intermediate for various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-dichloropyridin-2(1H)-one and its derivatives can be inferred from related compounds. For instance, the crystal structure and molecular modeling studies of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate reveal the presence of intermolecular hydrogen bonds and C=H...O interactions, which could influence the compound's solubility and stability . Similarly, the iron(II) complexes of pyridine derivatives with hydrogen bonding and sterically bulky substituents exhibit specific crystal packing and intermolecular interactions .

Applications De Recherche Scientifique

Organopalladium(II) Complexes and Catalysis

Research by Isobe et al. (1986) explored the oxidative addition reactions of dichloropyridines with tetrakis(triphenylphosphine)palladium(0), leading to the formation of stable organopalladium(II) complexes. These complexes were found to catalyze cross-coupling reactions, highlighting their potential in catalysis and organic synthesis (Isobe, Nanjo, Nakamura, & Kawaguchi, 1986).

Non-Covalent Interactions in Thioureas

Zhang et al. (2018) synthesized thioureas using dichloropyrimidine derivatives. They investigated non-covalent interactions, such as hydrogen bonds and van der Waals interactions, within these compounds. This research is significant for understanding molecular interactions and designing molecules with specific properties (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, Song, et al., 2018).

Selective Functionalization Strategies

Marzi, Bigi, and Schlosser (2001) studied selective functionalization strategies for various dichloropyridines, including 4,6-dichloropyridin-2(1H)-one. Their research provides insights into achieving site-selective chemical modifications, crucial for synthesizing complex organic molecules (Marzi, Bigi, & Schlosser, 2001).

Building Blocks in Organic Synthesis

Figueroa‐Pérez et al. (2006) demonstrated that 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a related compound, is a versatile building block for synthesizing substituted 7-azaindole derivatives. This suggests similar potential for 4,6-dichloropyridin-2(1H)-one in organic synthesis (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Light-E

mitting and Spontaneous Emission PropertiesZarins et al. (2020) investigated a series of compounds containing pyridine derivatives for their potential as light-emitting mediums. Their research on the photoluminescence properties of these compounds, including those related to dichloropyridine, is relevant for the development of novel light-emitting materials (Zarins, Pervenecka, Misiņa, Lazdoviča, Balodis, Vembris, & Kokars, 2020).

Triarylpyridine Synthesis

Maleki (2015) described new methods for synthesizing triarylpyridines, which are important due to their biological and pharmaceutical properties. The synthesis involved derivatives of dichloropyridine, indicating the compound's utility in creating biologically active molecules (Maleki, 2015).

Nucleophilic Substitution Studies

Chapyshev (1999) conducted research on the nucleophilic substitution reactions of dichloropyridines, providing valuable insights into the reactivity of these compounds. Such studies are fundamental for understanding the chemical behavior of 4,6-dichloropyridin-2(1H)-one and its derivatives (Chapyshev, 1999).

Regiochemical Substitution

Schlosser, Bobbio, and Rausis (2005) investigated the regioselective substitution of dichloropyridines, demonstrating how to control the site of reaction in these molecules. This research has significant implications for designing specific chemical reactions involving 4,6-dichloropyridin-2(1H)-one (Schlosser, Bobbio, & Rausis, 2005).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Orientations Futures

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties.

Propriétés

IUPAC Name |

4,6-dichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCAMLFCVLYRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617730 | |

| Record name | 4,6-Dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloropyridin-2(1H)-one | |

CAS RN |

68963-75-7 | |

| Record name | 4,6-Dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)